molecular formula C18H22ClNO3 B5904857 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide

2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide

Cat. No. B5904857
M. Wt: 335.8 g/mol
InChI Key: UFUDXEZTLJHLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways, including B-cell receptor (BCR) and Fc receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mechanism of Action

2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide inhibits SYK, a non-receptor tyrosine kinase that is involved in various signaling pathways, including BCR and Fc receptor signaling. SYK phosphorylation leads to downstream activation of various signaling pathways, including the PI3K/AKT and MAPK pathways, which promote cell survival and proliferation. Inhibition of SYK by 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide leads to decreased activation of these pathways, leading to decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has been shown to have anti-tumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has anti-tumor activity in mouse models of CLL and NHL.

Advantages and Limitations for Lab Experiments

2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including CLL and NHL. However, further studies are needed to determine the optimal dosing and administration schedule, as well as potential toxicities and side effects. Additionally, studies are needed to determine the efficacy of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide in combination with other therapies, such as chemotherapy and immunotherapy.

Future Directions

For research on 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide include:
- Clinical trials to determine the safety and efficacy of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide in patients with B-cell malignancies, including CLL and NHL.
- Studies to determine the optimal dosing and administration schedule of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide.
- Studies to determine the potential toxicities and side effects of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide.
- Studies to determine the efficacy of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide in combination with other therapies, such as chemotherapy and immunotherapy.
- Studies to determine the mechanism of resistance to 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-bromo-N-(1,2-dimethylpropyl)acetamide to form 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)acetamide. This intermediate is then reacted with 2-furylmethylamine to form the final product, 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide.

Scientific Research Applications

2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that 2-(3-chloro-4-hydroxyphenyl)-N-(1,2-dimethylpropyl)-N-(2-furylmethyl)acetamide has anti-tumor activity in mouse models of CLL and NHL.

properties

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)-N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-12(2)13(3)20(11-15-5-4-8-23-15)18(22)10-14-6-7-17(21)16(19)9-14/h4-9,12-13,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUDXEZTLJHLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N(CC1=CC=CO1)C(=O)CC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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